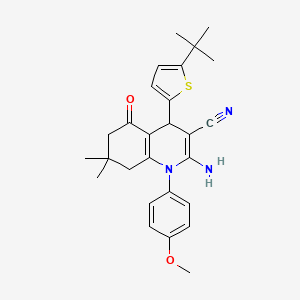![molecular formula C28H21FN2O3S B11540088 [3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B11540088.png)
[3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound you’ve mentioned is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:
- The core structure consists of a thieno[2,3-b]pyridine ring fused with a phenyl ring.
- There’s an amino group (NH₂) at position 3 of the thieno[2,3-b]pyridine ring.
- A fluorophenyl group (C₆H₄F) is attached to position 4 of the thieno[2,3-b]pyridine ring.
- The phenylthienopyridine ring system is further substituted with a (3,4-dimethoxyphenyl)methanone group.
- This compound’s unique structure suggests potential interesting properties and applications.
Méthodes De Préparation
- The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, which allows the formation of carbon–carbon bonds.
- Key steps include:
- Preparation of boron reagents (organoboron compounds) for the coupling reaction .
- The actual coupling reaction between the boron reagent and an aryl halide (such as the fluorophenyl halide in this case).
- Industrial production methods may vary, but the Suzuki–Miyaura coupling is widely used.
Analyse Des Réactions Chimiques
- This compound can undergo various reactions:
Oxidation: It can be oxidized under appropriate conditions.
Reduction: Reduction of specific functional groups is possible.
Substitution: The amino group can participate in substitution reactions.
- Common reagents include palladium catalysts, bases, and halogens.
- Major products depend on the specific reaction conditions.
Applications De Recherche Scientifique
- In chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
- In biology: Studying its interactions with biological molecules (e.g., enzymes, receptors).
- In medicine: Exploring its pharmacological properties (e.g., anticancer potential, anti-inflammatory effects).
- In industry: Developing new materials or catalysts based on its structure.
Comparaison Avec Des Composés Similaires
- Similar compounds may include other thienopyridines, phenylthienopyridines, or related heterocycles.
- Highlighting its uniqueness:
- The combination of amino, fluorophenyl, and methanone groups in this compound sets it apart.
- Its potential applications and reactivity distinguish it from other compounds.
Propriétés
Formule moléculaire |
C28H21FN2O3S |
|---|---|
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
[3-amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-yl]-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C28H21FN2O3S/c1-33-22-13-10-18(14-23(22)34-2)26(32)27-25(30)24-20(16-8-11-19(29)12-9-16)15-21(31-28(24)35-27)17-6-4-3-5-7-17/h3-15H,30H2,1-2H3 |
Clé InChI |
WYWGENGPOOHIKT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(1E)-1-(4-bromophenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11540006.png)
![2-bromo-4-chloro-6-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11540018.png)
![N-(5-chloro-2-methylphenyl)-2-[(6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11540025.png)
![N,N-diethyl-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzene-1,4-diamine](/img/structure/B11540035.png)


![1,1'-[Oxybis(benzene-4,1-diyloxy)]bis(3,4-dimethylbenzene)](/img/structure/B11540054.png)
![[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B11540055.png)
![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11540072.png)
![[(4Z)-2-thioxo-4-{[3-(trifluoromethyl)phenyl]imino}-1,3-diazaspiro[4.5]dec-1-yl]acetonitrile](/img/structure/B11540075.png)

![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11540087.png)

![2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11540107.png)
